![molecular formula C15H19N5O7 B12345190 [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B12345190.png)
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate is a chemical compound with the molecular formula C12H15N5O5. It is known for its role in various biochemical and pharmaceutical applications. This compound is structurally related to purine derivatives and is often studied for its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine derivative and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of [2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate is unique due to its specific functional groups and potential applications. Its acetate groups and purine core provide distinct chemical properties that differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research may uncover new applications and enhance our understanding of its mechanisms and effects.
Propriétés
Formule moléculaire |
C15H19N5O7 |
|---|---|
Poids moléculaire |
381.34 g/mol |
Nom IUPAC |
[2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate |
InChI |
InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11-12H,4-5,7H2,1-3H3,(H,17,19,21,24) |
Clé InChI |
GVOJQHSVRZZZHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COC(COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
![4-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate](/img/structure/B12345115.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345131.png)
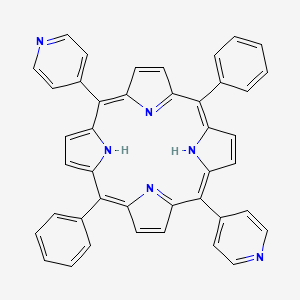
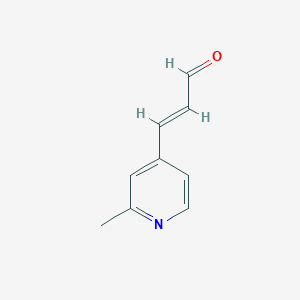
![N-benzyl-2-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12345152.png)
![5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12345155.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345157.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)propan-1-one](/img/structure/B12345161.png)
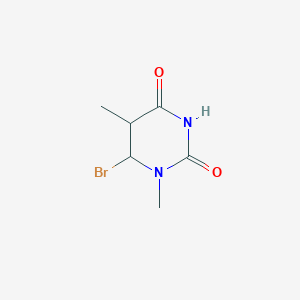
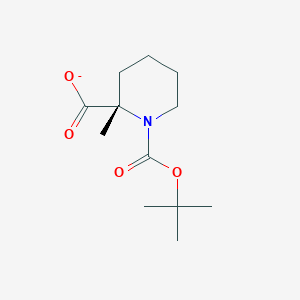
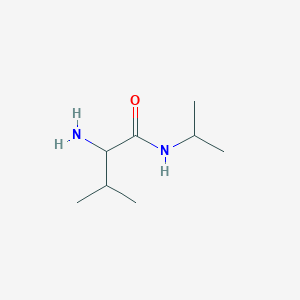
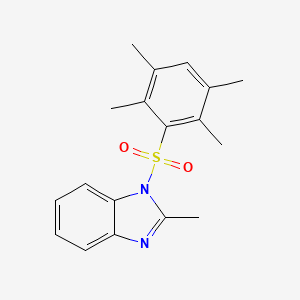
![N-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide](/img/structure/B12345182.png)
